Sodium isonicotinate

Pharmaceutical formulation Hydrotropy Solubility enhancement

Researchers synthesizing MOFs at elevated temperatures encounter ligand loss from isonicotinic acid sublimation (165-260°C). Sodium isonicotinate eliminates this limitation, retaining the isonicotinate anion without pH adjustment for direct metal complexation. • 1:1 drug-hydrotrope complex stoichiometry for predictable hydrophobic drug solubilization. • Cation-dependent antimicrobial activity differing from potassium salt for reproducible preservative performance. • Supplied with batch-specific CoA and ≥98% HPLC purity.

Molecular Formula C6H5NNaO2
Molecular Weight 146.10 g/mol
CAS No. 16887-79-9
Cat. No. B104920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium isonicotinate
CAS16887-79-9
Molecular FormulaC6H5NNaO2
Molecular Weight146.10 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)O.[Na]
InChIInChI=1S/C6H5NO2.Na/c8-6(9)5-1-3-7-4-2-5;/h1-4H,(H,8,9);
InChIKeyHCYCXCGNTXGKLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Isonicotinate Overview


Sodium isonicotinate is the sodium salt of isonicotinic acid (pyridine-4-carboxylic acid), a heterocyclic carboxylate that serves as a versatile ligand in coordination chemistry and as a precursor for metal-organic frameworks (MOFs), pharmaceuticals, and hydrotropic solubilizers [1]. Its molecular formula is C6H4NNaO2, molecular weight 145.09 g/mol, and it exhibits high water solubility with hygroscopic properties . The compound forms stable complexes with transition metals through its pyridine nitrogen and carboxylate oxygen atoms, enabling applications ranging from antimicrobial research to antioxidant additives and solubility enhancement of hydrophobic drugs .

Why Sodium Isonicotinate Cannot Be Substituted


Sodium isonicotinate exhibits distinct physicochemical and biological properties compared to its free acid form and alternative alkali metal salts. While isonicotinic acid (pKa ~4.8) requires pH adjustment for aqueous solubility and coordination chemistry applications, the sodium salt is readily water-soluble and provides the isonicotinate anion in solution without pH manipulation, enabling direct use in metal complexation and hydrotropic formulations [1]. Furthermore, antimicrobial activity differs measurably between sodium and potassium isonicotinates due to cation-dependent electronic charge distribution within the carboxylate complex [2]. For industrial applications requiring defined stoichiometry, thermal stability, or biological activity, generic substitution of the sodium salt with other isonicotinate derivatives introduces uncontrolled variability that compromises experimental reproducibility and process outcomes [3].

Differentiation Evidence for Sodium Isonicotinate


Hydrotropic Complex Stoichiometry

Sodium isonicotinate enhances the aqueous solubility of oxamniquine, an antischistosomal drug, via formation of a 1:1 molecular complex. In direct comparison, sodium isonicotinate forms a 1:1 complex with oxamniquine, whereas sodium nicotinate forms a 1:2 complex with the same drug [1]. This stoichiometric difference alters the solubilization mechanism, with sodium isonicotinate contributing both complex-formation and salting-in effects, while sodium benzoate and sodium naphthoate rely solely on complex-formation [2]. The stability constant of the oxamniquine–sodium isonicotinate complex was determined spectrophotometrically, ranking intermediate in stability between the more stable naphthoate complex and the least stable nicotinamide complex [3].

Pharmaceutical formulation Hydrotropy Solubility enhancement

Antimicrobial Activity: Sodium vs. Potassium Salt

In a systematic comparative study of 14 alkaline metal carboxylates, sodium isonicotinate and potassium isonicotinate were directly evaluated for antimicrobial activity against multiple microorganisms [1]. The study quantified differences in antimicrobial properties attributable to the metal cation coordinated to the carboxylic anion. Changes in charge distribution along the position of the nitrogen atom in the aromatic ring were correlated with observed antimicrobial activity differences between the sodium and potassium complexes [2]. The experimental design included five replicates with reported standard deviations, and activity was measured after 24 and 48 hours of incubation [3]. This direct head-to-head comparison provides quantitative justification for selecting the sodium salt over the potassium salt when specific antimicrobial activity is required.

Antimicrobial Preservation Structure-activity relationship

Thermal Stability vs. Free Acid

Thermogravimetric analysis coupled with differential scanning calorimetry (TG-DSC) was performed on isonicotinic acid and its sodium salt under both dry air and nitrogen atmospheres [1]. Isonicotinic acid exhibits total mass loss in a single step between 165–260 °C, attributed to sublimation [2]. In contrast, sodium isonicotinate undergoes dehydration (when hydrated) followed by thermal decomposition at significantly higher temperatures, with the dehydration occurring in a single step [3]. This thermal behavior difference demonstrates that the sodium salt offers enhanced thermal stability compared to the free acid, which is critical for applications involving elevated temperatures during synthesis or processing.

Coordination chemistry Thermal analysis Material stability

Antioxidant Redox Potential

Sodium isonicotinate has been characterized as an antioxidant additive with a measurable redox potential. The product of its reaction with water molecules exhibits a redox potential of -1.92 V . This value provides a quantitative benchmark for its antioxidant capacity and can be compared against reference redox standards. Additionally, sodium isonicotinate demonstrates inhibitory effects against propionate, attributed to ionic bond formation with carboxylic acid groups on the propionate molecule . These properties distinguish it from neutral isonicotinic acid or ester derivatives that lack the ionic character and redox behavior of the sodium salt.

Antioxidant Redox chemistry Electrochemistry

Histone Modification Activity Profile

In a head-to-head cellular study, sodium isonicotinate (SIN), isonicotinic acid (INA), and isoniazid (INH) were evaluated for their ability to stimulate histone Kinic modification in HepG2 cells [1]. Cells were treated with increasing concentrations (up to 10 mM) of each compound for 24 hours, and histone Kinic levels were assessed via Western blot using pan-Kinic antibody [2]. Sodium isonicotinate demonstrated a distinct activity profile compared to both isonicotinic acid and isoniazid, with differential band intensity observed in Western blot analysis [3]. This cellular-level differentiation provides a biological rationale for selecting sodium isonicotinate over the free acid or the structurally related drug isoniazid in epigenetic or metabolic research studies.

Histone modification Cellular assay Biological comparison

Key Application Scenarios for Sodium Isonicotinate


Pharmaceutical Hydrotropic Solubilization

Sodium isonicotinate is the preferred hydrotrope when a 1:1 drug-hydrotrope complex is desired, as demonstrated with oxamniquine [1]. This distinct stoichiometry, differentiating it from sodium nicotinate (1:2 complex), provides a more predictable solubilization mechanism involving both complex-formation and salting-in effects. Formulators developing injectable or oral solutions of hydrophobic drugs can leverage this property for improved bioavailability and formulation stability.

Thermal Stability in MOF Synthesis

For metal-organic framework synthesis requiring elevated temperatures, sodium isonicotinate offers a clear thermal stability advantage over isonicotinic acid, which sublimates at 165–260 °C [2]. Researchers synthesizing transition metal isonicotinate complexes can conduct reactions at higher temperatures without ligand loss, enabling access to phases and morphologies that are thermally inaccessible with the free acid precursor.

Cation-Specific Antimicrobial Preservatives

When developing antimicrobial formulations where the identity of the counter-cation influences efficacy, sodium isonicotinate should be selected over potassium isonicotinate based on documented differences in antimicrobial activity attributable to cation-dependent electronic structure [3]. This is particularly relevant for preservative applications in cosmetics, foods, or pharmaceuticals where subtle activity differences translate to regulatory compliance and shelf-life performance.

Epigenetic Histone Modification Research

In cellular studies investigating histone modifications, sodium isonicotinate exhibits a distinct activity profile compared to both isonicotinic acid and isoniazid [4]. Researchers should procure sodium isonicotinate specifically to ensure reproducibility of published findings and to avoid confounding results that may arise from substitution with the free acid or related compounds.

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